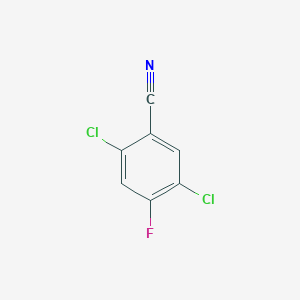

2,5-Dichloro-4-fluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN and a molecular weight of 190 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogen-exchange fluorination of 2,5-dichlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using thionyl chloride and dimethylformamide as catalysts . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitrile group to an amine.

Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Reduction Products: The primary amine derivative of this compound.

Oxidation Products: The corresponding carboxylic acid derivative.

Applications De Recherche Scientifique

2,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:

Energetic and Structural Studies: Investigations into the enthalpies of formation, vapor pressures, and electronic effects of fluorobenzonitriles.

Synthesis Techniques: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Carbon Dioxide Fixation: Structural analogs of this compound are used in carbon capture and utilization technologies.

Spectroscopic Analysis: Provides valuable information on electronic and vibrational characteristics for material science applications.

Radiopharmaceutical Development: Utilized in the synthesis of radiofluorinated compounds for medical imaging.

Mécanisme D'action

. The molecular targets and pathways involved typically depend on the specific application and the nature of the chemical reactions it undergoes.

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-fluorobenzonitrile

- 2,4-Dibromo-5-fluorobenzonitrile

- 4-Fluorobenzonitrile

Comparison: 2,5-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, the substitution pattern on the benzene ring can lead to different electronic effects and steric hindrance, affecting its chemical behavior and applications.

Activité Biologique

2,5-Dichloro-4-fluorobenzonitrile is a halogenated aromatic compound with significant potential in various biological and chemical applications. Its structure, characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring with a nitrile group, suggests unique reactivity and biological activity. This article explores its biological activity, relevant research findings, and potential applications.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds in pharmaceutical applications. While direct studies on this compound are scarce, similar compounds have been investigated for their cytotoxic effects on cancer cell lines. For example, chlorinated benzonitriles have been noted for their ability to induce apoptosis in cancer cells .

Synthesis and Reactivity

The synthesis of this compound typically involves halogenation and nitrile formation reactions. Various synthetic routes have been developed to optimize yields and purity . The compound undergoes several chemical reactions, including:

- Substitution Reactions: Chlorine and fluorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions: The nitrile group can be converted to amines or carboxylic acids under specific conditions.

These reactions are essential for understanding the compound's reactivity in biological systems.

The mechanism by which this compound exerts its biological effects is likely related to its interaction with cellular targets. Halogenated compounds often disrupt cellular functions by interacting with proteins or nucleic acids. Further research is needed to elucidate the specific pathways involved.

Case Studies

Applications

This compound has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.

- Agrochemicals: Due to its potential antimicrobial properties.

- Material Science: In studies related to electronic properties and structural analysis.

Propriétés

IUPAC Name |

2,5-dichloro-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRXJZKTRHRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.